Peniophorin B

説明

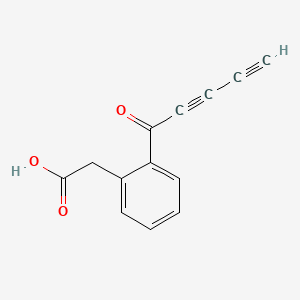

Peniophorin B is a polyacetylenic antibiotic first isolated from the fungus Peniophora affinis Burt. Gerber et al. (1980) characterized its structure and antimicrobial activity, identifying it as a secondary metabolite with potent inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . Structurally, this compound belongs to a class of linear polyacetylenes characterized by conjugated triple bonds, which are critical for its bioactivity. Its molecular formula (C₁₈H₂₄O₃) and stereochemistry were confirmed via spectroscopic methods, including NMR and mass spectrometry . Unlike many fungal metabolites, this compound exhibits selective toxicity, making it a candidate for antimicrobial drug development.

特性

CAS番号 |

75217-62-8 |

|---|---|

分子式 |

C13H8O3 |

分子量 |

212.2 g/mol |

IUPAC名 |

2-(2-penta-2,4-diynoylphenyl)acetic acid |

InChI |

InChI=1S/C13H8O3/c1-2-3-8-12(14)11-7-5-4-6-10(11)9-13(15)16/h1,4-7H,9H2,(H,15,16) |

InChIキー |

GZZLMNZSYOTUPH-UHFFFAOYSA-N |

SMILES |

C#CC#CC(=O)C1=CC=CC=C1CC(=O)O |

正規SMILES |

C#CC#CC(=O)C1=CC=CC=C1CC(=O)O |

他のCAS番号 |

75217-62-8 |

同義語 |

2-(1-oxo-2,4-pentadiynl)phenylacetic acid peniophorin B |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Peniophorin B shares structural and functional similarities with other fungal-derived compounds. Below is a detailed comparison with three key analogs: Peniophorin A, Xylerythrin, and Ganoderma triterpenoids.

Structural and Functional Comparison

Research Findings and Contrasts

Peniophorin A vs. B :

Both compounds were isolated from Peniophora affinis and exhibit antimicrobial properties. However, Peniophorin A demonstrates a broader spectrum of activity, including inhibition of Escherichia coli, which this compound lacks. This difference is attributed to Peniophorin A’s additional hydroxyl group, enhancing its solubility and membrane permeability .- Xylerythrin: A pigment from Peniophora sanguinea, Xylerythrin shares a fungal origin with this compound but belongs to the anthraquinone class. Unlike this compound, it lacks antimicrobial activity and instead serves as a redox-active pigment with antioxidant properties .

- Ganoderma Triterpenoids: Triterpenoids from Ganoderma lucidum (e.g., ganoderic acids) are structurally distinct, featuring cyclic skeletons. They exhibit anti-inflammatory and anticancer activities via modulation of NF-κB and apoptosis pathways, contrasting with this compound’s direct bactericidal effects .

Q & A

Q. What computational tools are critical for integrating this compound’s structural data with functional studies?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict target binding and molecular dynamics simulations (GROMACS) to assess stability. Validate predictions with mutagenesis or competitive binding assays .

Tables for Reference

Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies

Table 3 : Key Journals for Publishing this compound Research

| Journal | Focus Area | Data Sharing Policy |

|---|---|---|

| Journal of Natural Products | Isolation and bioactivity | Requires raw spectral data |

| ACS Medicinal Chemistry Letters | Structure-activity relationships | Mandatory deposition of synthetic protocols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。